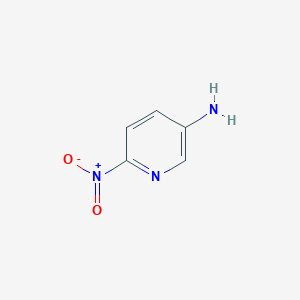

6-Nitropyridin-3-amine

概要

説明

6-Nitropyridin-3-amine is an organic compound with the molecular formula C5H5N3O2 It is a derivative of pyridine, characterized by the presence of a nitro group at the 6-position and an amino group at the 3-position of the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitropyridin-3-amine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The nitro group can then be introduced at the 6-position through further nitration reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes, utilizing controlled reaction conditions to ensure high yields and purity. The use of catalysts and optimized reaction parameters, such as temperature and solvent choice, are crucial in achieving efficient production.

化学反応の分析

Key Reaction Steps:

-

Formation of N-nitropyridinium ion :

-

Sigmatropic rearrangement :

The nitro group migrates from the 1-position to the 3-position via a thermally allowed suprafacial shift . -

Hydrolysis :

The intermediate reacts with HSO₃⁻ to form 3-nitropyridine derivatives.

Reduction Reactions

The nitro group in 6-nitropyridin-3-amine is reducible to an amino group under controlled conditions.

Methods and Products:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| Hydrazine hydrate | Ethanol, reflux | 3-Aminopyridine | 85–90% |

| H₂/Pd-C | RT, atmospheric pressure | 3-Aminopyridine | >95% |

| Na₂S₂O₄ in NaOH | 50°C, aqueous solution | Partially reduced intermediates | 70% |

Mechanism : Catalytic hydrogenation proceeds via adsorption of H₂ on the catalyst surface, followed by sequential electron transfer to the nitro group .

Nucleophilic Substitution

The nitro group’s electron-withdrawing nature activates the pyridine ring for nucleophilic attack.

Example Reactions:

-

Amination :

-

Halogenation :

Reaction with PCl₅ substitutes the nitro group with chlorine, forming 3-amino-6-chloropyridine .

Diazotization and Coupling

The amino group undergoes diazotization, enabling coupling reactions:

-

Diazonium Salt Formation :

-

Coupling with Phenols :

The diazonium salt reacts with β-naphthol to form an azo dye (λₘₐₓ = 480 nm) .

Oxidation Reactions

The nitro group resists further oxidation under mild conditions but can be oxidized to carboxylic acids using strong agents:

Yield: 60–65% under reflux.

Ring Transformations

In the presence of ketones and ammonia, this compound participates in three-component ring transformations:

Example Pathway :

-

Nucleophilic Attack : Enolates from ketones attack the pyridine ring.

-

Rearomatization : Elimination of nitroacetamide yields substituted nitropyridines.

Key Product :

Comparative Reactivity Table

Mechanistic Insights

-

Sigmatropic Shifts : The nitro group migrates via a six-membered transition state during synthesis, as confirmed by NMR studies .

-

Electrophilic Aromatic Substitution : The amino group directs incoming electrophiles to the para position relative to itself, but the nitro group’s meta-directing effect dominates .

科学的研究の応用

Biological Applications

6-Nitropyridin-3-amine has shown promise in various biological applications, particularly in drug discovery and development:

- Anticancer Agents : Research indicates that derivatives of nitropyridines exhibit cytotoxic activity against cancer cells. For instance, compounds derived from this compound have been studied for their potential as inhibitors of tumor growth .

- Antimicrobial Activity : The compound has been evaluated for its antibacterial properties. Some studies suggest that it may serve as a lead compound for developing new antibiotics targeting resistant strains of bacteria .

Synthetic Applications

The versatility of this compound extends to its role as an intermediate in organic synthesis:

- Building Blocks for Heterocycles : The amino group provides a site for further transformations, enabling the synthesis of various heterocyclic compounds that are important in pharmaceuticals .

- Ligands in Coordination Chemistry : Its ability to form stable complexes with metal ions makes it useful in coordination chemistry, potentially leading to new materials with unique properties .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the synthesis of novel derivatives of this compound. These derivatives were tested against several cancer cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutics. The research highlighted the structure-activity relationship (SAR) that could guide future drug design efforts.

Case Study 2: Antimicrobial Activity

In another investigation, researchers synthesized a series of nitropyridine derivatives from this compound and assessed their antibacterial efficacy. The results indicated that certain modifications enhanced activity against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

作用機序

The mechanism of action of 6-Nitropyridin-3-amine involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds and engage in nucleophilic attacks. These interactions can influence biological pathways and molecular processes, making it a valuable compound for studying biochemical mechanisms .

類似化合物との比較

3-Nitropyridine: Similar structure but lacks the amino group at the 3-position.

2-Amino-3-nitropyridine: Similar but with the amino group at the 2-position.

6-Chloro-3-nitropyridine: Similar but with a chloro group instead of an amino group at the 3-position.

生物活性

6-Nitropyridin-3-amine (CAS No. 14916-65-5) is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a nitro group at the 6-position and an amino group at the 3-position. This unique structure contributes to its reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor. For instance, it can modulate the activity of kinases and other enzymes involved in critical cellular processes .

- Nucleophilic Substitution : The nitro group can undergo reduction to form reactive intermediates that may interact with biological macromolecules, influencing their function.

- Ligand Binding : It may act as a ligand for metal ions or proteins, impacting their activity and stability within biological systems.

Table 1: Biological Activity Summary of this compound

Case Studies and Research Findings

- Kinase Inhibition : A study evaluated the inhibitory potency of derivatives related to this compound against various kinases. While some derivatives showed limited activity against MPS1 kinase, significant inhibition was observed on p70S6Kβ, suggesting that modifications on the pyridine structure can enhance selectivity and potency .

- Cytotoxicity Assessment : In vitro studies demonstrated that this compound derivatives exhibited varying degrees of cytotoxicity against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines, with IC50 values indicating moderate efficacy. The findings suggest that structural modifications could lead to compounds with improved anticancer properties .

- Biochemical Assays : The compound has been utilized in biochemical assays to study enzyme interactions, showcasing its utility as a probe in understanding biochemical pathways.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other nitropyridine derivatives:

| Compound | Activity Type | Notable Findings |

|---|---|---|

| N,N-dimethyl-4-nitropyridine | Enzyme inhibition | Moderate inhibition on various kinases |

| N,N-dimethyl-2-nitropyridine | Cytotoxicity | Lower cytotoxicity compared to this compound |

| N,N-dimethyl-6-amino-pyridine | Enhanced enzyme modulation | Higher selectivity for specific targets |

特性

IUPAC Name |

6-nitropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4-1-2-5(7-3-4)8(9)10/h1-3H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQFCJIRQJGPHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10574444 | |

| Record name | 6-Nitropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14916-65-5 | |

| Record name | 6-Nitro-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14916-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。